molecular formula C32H52N10O13 B14246590 L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-threonyl- CAS No. 518997-21-2

L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-threonyl-

Cat. No.: B14246590
CAS No.: 518997-21-2
M. Wt: 784.8 g/mol
InChI Key: WPJWZFLPOGGOEG-BFDJINKHSA-N
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Description

L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-threonyl- is a peptide compound composed of multiple amino acids. Each amino acid in this sequence plays a crucial role in the overall structure and function of the peptide. L-Arginine is known for its role in the production of nitric oxide, which is essential for various physiological processes. The other amino acids, such as L-serine, L-threonine, L-alanine, and L-tyrosine, contribute to the peptide’s stability, solubility, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide can undergo oxidation, particularly at the tyrosine residue, forming dityrosine cross-links.

    Reduction: Reduction reactions can target disulfide bonds if present, using reagents like dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis in recombinant systems.

Major Products

    Oxidation: Dityrosine cross-links.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Peptide variants with altered amino acid sequences.

Scientific Research Applications

Chemistry

The peptide is used in studies involving peptide synthesis, structure-activity relationships, and peptide-based drug design.

Biology

In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine

Medically, the peptide may be investigated for its potential therapeutic effects, such as enhancing nitric oxide production, which can benefit cardiovascular health.

Industry

In the industrial sector, the peptide can be used in the development of peptide-based materials, such as hydrogels and nanomaterials, for various applications.

Mechanism of Action

The peptide exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. L-Arginine, a key component, is a precursor for nitric oxide synthesis, which plays a vital role in vasodilation and blood flow regulation. The other amino acids contribute to the peptide’s stability and interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-threonyl-
  • L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-alanyl-
  • L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-

Uniqueness

The unique sequence of amino acids in L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-threonyl- provides specific structural and functional properties that distinguish it from other similar peptides. The presence of L-tyrosine and multiple L-serine and L-threonine residues contributes to its unique biological activity and stability.

Properties

CAS No.

518997-21-2

Molecular Formula

C32H52N10O13

Molecular Weight

784.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C32H52N10O13/c1-14(37-29(52)23(15(2)45)41-26(49)19(33)12-43)25(48)40-22(13-44)28(51)39-21(11-17-6-8-18(47)9-7-17)27(50)42-24(16(3)46)30(53)38-20(31(54)55)5-4-10-36-32(34)35/h6-9,14-16,19-24,43-47H,4-5,10-13,33H2,1-3H3,(H,37,52)(H,38,53)(H,39,51)(H,40,48)(H,41,49)(H,42,50)(H,54,55)(H4,34,35,36)/t14-,15+,16+,19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

WPJWZFLPOGGOEG-BFDJINKHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)N)O

Origin of Product

United States

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